Nnc 711
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-12H,7,13-16H2,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRTEYMUTWJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163126 | |
| Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145645-62-1 | |
| Record name | Nnc 711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145645621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NNC-711 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500M0G931K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Molecular Pharmacology of No 711 Hydrochloride
Target Specificity and Affinity
NO-711 hydrochloride exhibits high specificity and affinity for its primary target, GAT-1, demonstrating a marked preference over other GABA transporter subtypes and a broad range of other neurotransmitter systems. medchemexpress.comcaymanchem.comabcam.comcaymanchem.comabcam.com
GAT-1 Inhibition and [³H]GABA Uptake Modulation
NO-711 hydrochloride is a potent inhibitor of GAT-1, a key transporter responsible for GABA reuptake into presynaptic neurons and glia. wikipedia.orgmedkoo.commedchemexpress.comcaymanchem.comabcam.comcaymanchem.comrndsystems.com Its inhibitory potency is demonstrated by low half-maximal inhibitory concentration (IC₅₀) values for GAT-1. For human GAT-1, the IC₅₀ is reported as 0.04 µM (40 nM), and for rat GAT-1, it is 0.38 µM. medkoo.commedchemexpress.comcaymanchem.comabcam.comcaymanchem.comrndsystems.comtocris.com
This inhibition translates to a significant modulation of [³H]GABA uptake. In rat brain synaptosomes, NO-711 hydrochloride potently inhibits [³H]GABA uptake with an IC₅₀ of 47 nM. medchemexpress.comcaymanchem.comcaymanchem.comfrontiersin.orgnih.gov This effect is consistent across different brain regions, with NO-711 significantly decreasing synaptosomal accumulation of [³H]GABA in cortical, hippocampal, and thalamic nerve terminals. mefst.hr The compound also displaces [³H]tiagabine binding from the GABA uptake carrier with an IC₅₀ of 20 nM. medchemexpress.com
Table 1: IC₅₀ Values for GAT-1 Inhibition and [³H]GABA Uptake by NO-711 Hydrochloride
| Target/Assay | Species | IC₅₀ (µM) | Reference |
| GAT-1 inhibition | Human | 0.04 | medkoo.commedchemexpress.comcaymanchem.comabcam.comcaymanchem.comrndsystems.comtocris.com |
| GAT-1 inhibition | Rat | 0.38 | medchemexpress.com |
| [³H]GABA uptake in rat brain synaptosomes | Rat | 0.047 (47 nM) | medchemexpress.comcaymanchem.comcaymanchem.comfrontiersin.orgnih.gov |
| [³H]tiagabine binding displacement | In vitro | 0.020 (20 nM) | medchemexpress.com |
Selectivity Profile Against Other GABA Transporters (GAT-2, GAT-3, BGT-1/3)
NO-711 hydrochloride demonstrates high selectivity for GAT-1 over other GABA transporter subtypes, including GAT-2, GAT-3, and BGT-1 (also referred to as BGT-3). medchemexpress.comcaymanchem.comabcam.comcaymanchem.comrndsystems.comtocris.comtocris.com Its IC₅₀ values for these other transporters are significantly higher, indicating a much lower affinity. For rat GAT-2, the IC₅₀ is 171 µM. medchemexpress.comcaymanchem.comabcam.comcaymanchem.comrndsystems.comtocris.com For human GAT-3, the IC₅₀ is 1700 µM, and for rat GAT-3, it is 349 µM. medchemexpress.comabcam.comcaymanchem.comrndsystems.comtocris.com Human BGT-3 (BGT-1) has an IC₅₀ of 622 µM. medchemexpress.comcaymanchem.comabcam.comcaymanchem.comrndsystems.comtocris.com This substantial difference in IC₅₀ values underscores its selective action on GAT-1. medchemexpress.comcaymanchem.comabcam.comcaymanchem.comrndsystems.comtocris.com
Table 2: Selectivity Profile of NO-711 Hydrochloride Against Other GABA Transporters
| Transporter | Species | IC₅₀ (µM) | Reference |
| GAT-1 | Human | 0.04 | medkoo.commedchemexpress.comcaymanchem.comabcam.comcaymanchem.comrndsystems.comtocris.com |
| GAT-1 | Rat | 0.38 | medchemexpress.com |
| GAT-2 | Rat | 171 | medchemexpress.comcaymanchem.comabcam.comcaymanchem.comrndsystems.comtocris.com |
| GAT-3 | Human | 1700 | medchemexpress.comabcam.comcaymanchem.comrndsystems.comtocris.com |
| GAT-3 | Rat | 349 | medchemexpress.com |
| BGT-1/3 | Human | 622 | medchemexpress.comcaymanchem.comabcam.comcaymanchem.comrndsystems.comtocris.com |
Lack of Affinity for Other Neurotransmitter Receptor Binding Sites and Ion Channels
Studies have shown that NO-711 hydrochloride exhibits a lack of significant affinity for a broad panel of other neurotransmitter receptor binding sites and ion channels in vitro. caymanchem.comabcam.comcaymanchem.comabcam.comnih.gov Specifically, IC₅₀ values for these sites are reported to be greater than 50 µM, indicating minimal interaction and reinforcing its selective mechanism of action on GAT-1. caymanchem.comcaymanchem.com
Cellular and Synaptic Effects
The inhibition of GAT-1 by NO-711 hydrochloride has profound effects on cellular and synaptic GABA uptake, leading to an increase in extracellular GABA and modulation of neuronal activity. medchemexpress.comcaymanchem.comcaymanchem.comnih.govdoi.orgresearchgate.netfrontiersin.orgjneurosci.orgresearchgate.netnih.gov
Impact on Synaptosomal GABA Uptake
NO-711 hydrochloride is a potent inhibitor of [³H]GABA uptake in rat brain synaptosomes, with an IC₅₀ of 47 nM. medchemexpress.comcaymanchem.comcaymanchem.comfrontiersin.orgnih.gov This inhibition can lead to a substantial decrease in synaptosomal accumulation of [³H]GABA, with studies showing reductions of over 90% in cortical and hippocampal synaptosomes. mefst.hr The effect on synaptosomal GABA uptake is rapid and sustained. mefst.hr
Influence on Neuronal and Glial GABA Uptake
Beyond synaptosomes, NO-711 hydrochloride also influences GABA uptake in isolated neuronal and glial elements. It inhibits [³H]GABA uptake in neuronal elements with an IC₅₀ of 1238 nM (1.238 µM) and in glial elements with an IC₅₀ of 636 nM (0.636 µM). medchemexpress.comcaymanchem.comcaymanchem.comnih.gov This demonstrates its ability to affect GABA transport in both neuronal and glial cells, although its potency is higher in synaptosomes. medchemexpress.comcaymanchem.comcaymanchem.comnih.gov Furthermore, NO-711 (at 1 µM) has been shown to significantly reduce Na⁺-dependent GABA uptake in microglial cells. medchemexpress.com
Table 3: IC₅₀ Values for [³H]GABA Uptake in Different Cellular Preparations by NO-711 Hydrochloride
| Cellular Preparation | Species | IC₅₀ (nM) | Reference |
| Synaptosomes | Rat | 47 | medchemexpress.comcaymanchem.comcaymanchem.comfrontiersin.orgnih.gov |
| Neurons | Rat | 1238 | medchemexpress.comcaymanchem.comcaymanchem.comnih.gov |
| Glia | Rat | 636 | medchemexpress.comcaymanchem.comcaymanchem.comnih.gov |
The inhibition of GAT-1 by NO-711 hydrochloride leads to an enhancement of phasic GABAergic inhibition, which can curtail cortical recurrent activity. frontiersin.orgfrontiersin.org This effect is observed as a depression of neuronal firing rates in a concentration-dependent manner, with an IC₅₀ of 42 nM for depressing spontaneous multiunit firing rate. frontiersin.orgfrontiersin.org
Modulation of Extrasynaptic GABA Concentrations
The modulation of extrasynaptic GABA concentrations is a key aspect of NO-711 hydrochloride's pharmacological profile. Extrasynaptic GABA refers to the GABA present in the extracellular space beyond the immediate synaptic cleft, which can activate high-affinity extrasynaptic GABA-A receptors, thereby generating a sustained "tonic" inhibitory current jneurosci.orgstanford.edunih.gov. By inhibiting GAT-1, NO-711 directly increases this ambient or extrasynaptic GABA concentration jneurosci.orgnih.govjneurosci.org.
Studies have demonstrated that NO-711 effectively elevates ambient GABA levels, which in turn influences GABA release by interacting with axonal GABA-A receptors nih.govjneurosci.org. In certain neuronal populations, such as thalamocortical relay neurons, the application of NO-711 (often in conjunction with other GAT inhibitors) has been observed to induce a significant current shift, indicative of enhanced activation of extrasynaptic GABA-A receptors by endogenous GABA jneurosci.org.
However, the impact on tonic currents can vary depending on the specific neuronal cell type and the baseline levels of GABA. For instance, in brain stem parasympathetic cardiac neurons, NO-711 did not significantly alter the tonic current. This observation suggests several possibilities: either the increase in ambient GABA is largely confined to the perisynaptic region, extrasynaptic receptors are already saturated by existing GABA levels, or the tonic current is mediated by constitutively active GABA channels physiology.org. Conversely, in the retina, NO-711 significantly potentiated a standing GABAergic current mediated by GABAC receptors at bipolar cell terminals, highlighting a functional coupling between GAT-1 transporters and GABAC receptors nih.govplos.org.
Potentiation of GABAergic Transmission
The increase in extracellular GABA concentrations resulting from GAT-1 inhibition by NO-711 hydrochloride leads to a potentiation of GABAergic transmission frontiersin.orgnih.govjneurosci.orgjneurosci.org. This enhancement is primarily mediated through the increased activation of GABA-A receptors. The potentiation manifests as an increase in both the amplitude and duration of GABAergic synaptic currents nih.govjneurosci.org.
For example, in juvenile cerebellar molecular layer interneurons, NO-711 at a concentration of 10 µM significantly increased the frequency, amplitude, and the time constant of the slow decay component of miniature GABAergic postsynaptic currents (mGPSCs) nih.govjneurosci.org. These findings underscore the role of GAT-1 in shaping synaptic inhibition.
Table 2: Effects of NO-711 Hydrochloride on Miniature GABAergic Postsynaptic Currents (mGPSCs) in Juvenile Cerebellar Molecular Layer Interneurons
| Parameter | Change with NO-711 (10 µM) | Statistical Significance | Reference |
| Frequency | 1.80 ± 0.26 (mean ratio to control) | p < 0.05 | nih.govjneurosci.org |
| Amplitude | 1.18 ± 0.08 (mean ratio to control) | p < 0.05 | nih.govjneurosci.org |
| Slow decay time constant | 1.22 ± 0.06 (mean ratio to control) | p < 0.05 | nih.govjneurosci.org |
The augmented GABAergic inhibition mediated by NO-711 can effectively curtail cortical recurrent activity, which is a mechanism believed to contribute to its observed anticonvulsant properties frontiersin.org. Furthermore, NO-711 has been shown to potentiate the actions induced by 3-aminopropylphosphinic acid in rat neocortical slices medkoo.com. In the retinal context, NO-711 enhanced light-evoked inhibitory postsynaptic currents (IPSCs) specifically mediated by GABAC receptors at bipolar cell axon terminals. This effect led to a reduction in transmission between bipolar cells and ganglion cells, indicating that GAT-1 transporters play a role in limiting inhibitory transmission in the inner retina during visual signal processing nih.govresearchgate.net. The potentiation of GABAergic currents by NO-711 can also result in a slowing of the deactivation kinetics of synaptic currents jneurosci.org.
Preclinical Pharmacological Spectrum and Efficacy Studies of No 711 Hydrochloride
Anticonvulsant Properties
NO-711 has demonstrated robust anticonvulsant activity across a range of rodent seizure models. Its efficacy has been established against seizures induced by chemical convulsants and auditory stimuli. ncats.io
Effects on Chemically-Induced Seizure Models (e.g., DMCM, Pentylenetetrazole)
In preclinical evaluations, NO-711 has shown significant efficacy in models of chemically-induced seizures. The compound potently antagonized seizures induced by the inverse benzodiazepine (B76468) receptor agonist methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM). It was also highly effective against seizures triggered by pentylenetetrazole (PTZ), a GABA-A receptor antagonist. ncats.io
The anticonvulsant potency of NO-711 in these models has been quantified by determining the median effective dose (ED50) required to protect against different seizure components. ncats.io
| Seizure Model | Animal | Seizure Component | ED50 (mg/kg, i.p.) |
|---|---|---|---|
| DMCM-induced | Mouse | Clonic | 1.2 |
| Pentylenetetrazole (PTZ)-induced | Mouse | Tonic | 0.72 |
| Pentylenetetrazole (PTZ)-induced | Rat | Tonic | 1.7 |
Data sourced from: PubMed. ncats.io
Efficacy in Audiogenic Seizure Models
NO-711 is particularly potent in protecting against seizures induced by auditory stimuli. In mouse models of audiogenic seizures, the compound effectively suppressed both clonic and tonic seizure components at very low doses, indicating a strong protective effect in this reflex seizure model. ncats.io
| Seizure Model | Animal | Seizure Component | ED50 (mg/kg, i.p.) |
|---|---|---|---|
| Audiogenic | Mouse | Clonic and Tonic | 0.23 |
Data sourced from: PubMed. ncats.io
Tolerance Development to Motor Impairing Effects vs. Anticonvulsant Efficacy
A critical aspect of the preclinical evaluation of anticonvulsant compounds is the development of tolerance to their therapeutic effects versus their side effects. Studies with NO-711 have revealed a beneficial dissociation in tolerance development. While behavioral tolerance was observed to develop against the motor-impairing side effects (such as inhibition of traction, rotarod performance, and locomotor activity) following acute pretreatment, a corresponding tolerance to its anticonvulsant effects did not occur. ncats.io This suggests that the therapeutic efficacy of NO-711 may be maintained over time, while its adverse motor effects may diminish. ncats.io
Analgesic Effects
Beyond its anticonvulsant properties, NO-711 has been investigated for its potential analgesic effects, particularly in models of neuropathic pain. The enhancement of GABAergic inhibition in the spinal cord is a key mechanism for modulating pain signals.
Modulation of Neuropathic Pain Models (e.g., Chronic Constriction Injury)
Research has demonstrated the analgesic efficacy of NO-711 in the chronic constriction injury (CCI) rat model of neuropathic pain. nih.govnih.gov Intrathecal administration of NO-711 was shown to be effective in this model, indicating a role for spinal GABA transporters in the modulation of neuropathic pain. nih.gov Both pre- and post-treatment with NO-711 relative to the nerve injury have been shown to produce beneficial effects. nih.gov
Attenuation of Mechanical Allodynia and Thermal Hyperalgesia
In rats with established neuropathic pain following CCI, intrathecal administration of NO-711 significantly attenuated key symptoms of the condition. nih.govnih.gov
Thermal Hyperalgesia: Post-treatment with NO-711 significantly suppressed thermal hyperalgesia, as measured by an increased paw withdrawal latency from a noxious thermal stimulus. nih.gov The effect was dose-dependent. nih.gov Pretreatment with NO-711 before the nerve injury also delayed the occurrence of thermal hyperalgesia. nih.gov
Mechanical Allodynia: The compound also effectively suppressed tactile allodynia, demonstrated by an increase in the paw withdrawal threshold to von Frey filament stimulation. nih.gov However, in a pretreatment paradigm, NO-711 did not delay the emergence of allodynia. nih.gov
These findings indicate that the inhibition of GABA uptake by NO-711 can effectively alleviate hypersensitivity to both thermal and mechanical stimuli in a preclinical model of neuropathic pain. nih.govnih.gov
Role of Spinal Cord GAT-1 Upregulation in Pain Behavior
The upregulation of the GABA transporter GAT-1 in the spinal cord is implicated in the pathophysiology of pain. nih.govplos.org In models of neuropathic and incisional pain, inhibiting spinal GAT-1 has been shown to produce analgesic effects. nih.govplos.org Studies using NO-711 have demonstrated that spinal inhibition of GAT-1 can ameliorate pain-related behaviors.
In a rat model of incisional pain, the local spinal application of NO-711 resulted in a dose-dependent reduction of mechanical hypersensitivity. nih.gov This suggests that by preventing GABA reuptake in the spinal cord, NO-711 compensates for an imbalance in GABAergic signaling that contributes to the pain phenotype. nih.gov Specifically, inhibition of spinal GAT-1 was found to significantly increase the paw withdrawal threshold in response to mechanical stimuli in the early phase after an incision injury. nih.gov However, the same intervention did not appear to modulate non-evoked, resting pain-related behaviors. nih.gov
| Animal Model | Intervention | Key Finding | Reference |
|---|---|---|---|
| Rat Incision Injury Model | Spinal (intrathecal) administration of NO-711 (10–40 μg) | Dose-dependent reduction in mechanical hypersensitivity (evoked pain). | nih.gov |
| Rat Incision Injury Model | Spinal (intrathecal) administration of NO-711 | No significant modulation of non-evoked pain-related behavior at rest. | nih.gov |
Effects on Paclitaxel-Induced Neuropathic Pain
Paclitaxel (B517696), a widely used chemotherapy agent, often induces a painful peripheral neuropathy that can be a dose-limiting side effect. nih.govnih.gov Research has explored the potential of GAT-1 inhibition to mitigate this condition.
In a mouse model of paclitaxel-induced neuropathic pain, the co-administration of NO-711 with paclitaxel was shown to protect against the development of key symptoms. Specifically, this combination prevented the onset of thermal hyperalgesia (increased sensitivity to heat) and cold allodynia (pain in response to a non-painful cold stimulus). These findings suggest that enhancing GABAergic tone through GAT-1 inhibition may be a viable strategy for preventing or treating chemotherapy-induced neuropathic pain.
Cognition-Enhancing Activity
NO-711 has demonstrated significant potential as a cognitive enhancer in several preclinical models, showing efficacy in reversing chemically induced amnesia and protecting against ischemia-related neuronal damage.
Reversal of Scopolamine-Induced Amnesia in Passive Avoidance Tasks
Scopolamine (B1681570), a muscarinic acetylcholine (B1216132) receptor antagonist, is commonly used to induce memory deficits in animal models, mimicking certain aspects of dementia. In a passive avoidance task, where an animal learns to avoid a location associated with an aversive stimulus, scopolamine administration typically impairs memory retention.
Studies in rats have shown that NO-711 can effectively prevent the amnesia induced by scopolamine in this paradigm. When administered prior to training, NO-711 demonstrated a dose-dependent reversal of the memory deficits caused by scopolamine, indicating that enhancing GABAergic inhibition can counteract the cognitive disruption caused by cholinergic blockade.
| Animal Model | Task | Intervention | Outcome | Reference |
|---|---|---|---|---|
| Rat | Passive Avoidance | NO-711 (0 - 3.0 mg/kg) administered prior to training with scopolamine | Dose-dependent reversal of scopolamine-induced amnesia. |
Impact on Ischemia-Induced Neuronal Death in Hippocampal CA1 Region
Transient brain ischemia can lead to delayed neuronal death, particularly in the vulnerable CA1 pyramidal neurons of the hippocampus, resulting in significant cognitive impairment. Neuroprotective strategies are sought to mitigate this damage.
NO-711 has been shown to be effective in protecting against such damage. In a gerbil model of bilateral common carotid artery occlusion, treatment with NO-711 protected CA1 pyramidal neurons from ischemia-induced death. This neuroprotective activity highlights the potential of GAT-1 inhibition to preserve neuronal integrity and function following an ischemic event.
Improvement of Learning and Memory in Spatial Tasks
Beyond reversing induced deficits, NO-711 has also shown efficacy in enhancing learning and memory in spatial navigation tasks. The water maze paradigm is a standard test of spatial learning in rodents.
In studies involving both mature adult and aged rats, the daily administration of NO-711 immediately before each spatial learning session in a water maze task led to significantly improved performance. The treated rats showed reduced escape latencies, indicating faster learning of the platform's location. These cognition-enhancing effects were observed at optimal doses, with the response often following a bell-shaped curve.
| Animal Model | Task | Intervention | Outcome | Reference |
|---|---|---|---|---|
| Mature (postnatal day 80) and Aged (28 months) Rats | Water Maze | Daily administration of NO-711 (0.5 or 1.5 mg/kg) prior to training | Significantly reduced escape latencies. |
Effects on Sleep-Wake Cycles
The GABAergic system is a critical regulator of the sleep-wake cycle. Preclinical research indicates that NO-711, by modulating GABAergic transmission, can significantly alter sleep architecture.
In a study using mice, the administration of NO-711 was found to enhance non-rapid eye movement (NREM) sleep during the active phase (when mice are typically awake). The compound significantly shortened the latency to fall into NREM sleep and increased the total amount and number of NREM sleep episodes. Analysis of electroencephalogram (EEG) activity showed that NO-711 elevated EEG power in the low-frequency ranges (1.5-6.75 Hz) during NREM sleep. Conversely, NO-711 did not significantly affect the latency or amount of REM sleep. These findings suggest that GAT-1 inhibition primarily promotes NREM sleep.
| Parameter | Intervention (NO-711) | Effect | Reference |
|---|---|---|---|
| NREM Sleep Latency | 1, 3, or 10 mg/kg | Significantly shortened. | |
| Amount of NREM Sleep | 1, 3, or 10 mg/kg | Significantly increased. | |
| Number of NREM Sleep Episodes | 1, 3, or 10 mg/kg | Significantly increased. | |
| REM Sleep Latency & Amount | 1, 3, or 10 mg/kg | No significant effect. | |
| NREM EEG Power Spectrum | 3 or 10 mg/kg | Elevated activity in the 1.5-6.75 Hz range. |
Compound Reference Table
| Compound Name |
|---|
| NO-711 hydrochloride |
| Gamma-aminobutyric acid (GABA) |
| Paclitaxel |
| Scopolamine |
Alterations in Electroencephalogram (EEG) Power Spectra
NO-711 hydrochloride, a selective inhibitor of the GABA transporter-1 (GAT-1), has been demonstrated in preclinical studies to significantly alter electroencephalogram (EEG) power spectra in mice. The primary mechanism of NO-711 is the inhibition of GABA reuptake, which leads to increased extracellular GABA levels and enhanced GABAergic transmission. nih.govsigmaaldrich.comsigmaaldrich.com This modulation of the primary inhibitory neurotransmitter system in the central nervous system results in distinct changes in brain wave activity.
In studies conducted during the active phase of mice, administration of NO-711 hydrochloride induced marked enhancements in EEG activity across several frequency bands. nih.gov During periods of wakefulness and rapid eye movement (REM) sleep, a high dose of the compound was observed to cause a notable increase in EEG activity within the 3-25 Hz frequency range. nih.gov
During non-rapid eye movement (NREM) sleep, NO-711 hydrochloride treatment led to an elevation of EEG activity in the lower frequency ranges. Specifically, an increase in the 1.5-6.75 Hz frequency bands was observed. nih.gov These alterations in EEG power spectra are indicative of the compound's potent central nervous system activity and its ability to modulate the neurophysiological processes that govern different states of consciousness.
| State of Consciousness | Frequency Range (Hz) | Observed Effect |
|---|---|---|
| Wakefulness | 3-25 | Marked enhancement of EEG activity |
| REM Sleep | 3-25 | Marked enhancement of EEG activity |
| NREM Sleep | 1.5-6.75 | Elevated EEG activity |
Enhancement of Non-Rapid Eye Movement Sleep
The alterations in EEG activity induced by NO-711 hydrochloride are accompanied by significant effects on sleep architecture, particularly the enhancement of non-rapid eye movement (NREM) sleep. The role of GABAergic systems in the promotion and regulation of sleep is well-established, and the potentiation of GABAergic signaling by NO-711 underlies its sleep-modulating effects. nih.govnih.gov
Preclinical research has shown that intraperitoneal administration of NO-711 hydrochloride significantly impacts several key parameters of NREM sleep. nih.gov One of the prominent effects is a significant shortening of the latency to the onset of NREM sleep. This suggests that the compound facilitates the transition from wakefulness to sleep.
Furthermore, treatment with NO-711 hydrochloride results in a significant increase in the total amount of NREM sleep. nih.gov This is complemented by an increase in the number of NREM sleep episodes. nih.gov These findings collectively indicate that NO-711 not only promotes the initiation of NREM sleep but also contributes to its maintenance and consolidation. The enhancement of NREM sleep is a key aspect of the pharmacological profile of NO-711 hydrochloride, highlighting its potential to modulate sleep-wake regulation. nih.gov
| NREM Sleep Parameter | Observed Effect |
|---|---|
| Sleep Latency | Significantly shortened |
| Amount of NREM Sleep | Significantly increased |
| Number of NREM Sleep Episodes | Significantly increased |
Neurobiological Effects and Systemic Impact of No 711 Hydrochloride
Regional Brain Distribution and Activity
The neurobiological impact of NO-711 hydrochloride is observed across several key brain regions, reflecting the widespread distribution of GAT-1 and the pervasive role of GABAergic inhibition. Studies have detailed its activity in the hippocampus, neocortex, and brain stem, among other areas wikipedia.orgcenmed.comwikipedia.orgfishersci.cawikipedia.orgtocris.commims.comfishersci.cawikipedia.orgtocris.comiiab.mectdbase.orgfishersci.ptnih.govnih.govnih.govnih.govnih.gov.
In the hippocampus, NO-711 hydrochloride significantly influences GABAergic transmission. In hippocampal slices from neonatal rats, NO-711 strongly enhances the GABAergic current associated with "giant depolarizing potentials" (GDPs) in CA3 pyramidal neurons cenmed.comtocris.comnih.gov. This suggests a crucial role for GAT-1 in controlling endogenous activity within the immature hippocampus cenmed.comtocris.com.
Furthermore, in the dentate gyrus, NO-711 potentiates mossy fiber (MF) responses by blocking the plasma membrane GABA transporter GAT-1 during the first postnatal week fishersci.catocris.com. In dentate granule cells from control rats, exposure to NO-711 (20 µM) resulted in an increase in tonic GABA current by 26 ± 4 pA and current density by 0.80 ± 0.13 pA/pF nih.gov. The tonic current in the dentate gyrus is considerably influenced by GABA uptake systems, with NO-711 leading to an almost fourfold increase in tonic conductance iiab.me. In newborn dentate granule cells in the adult brain, NO-711 has been shown to significantly enhance tonic currents ctdbase.org.
NO-711 hydrochloride has also demonstrated neuroprotective properties in the hippocampus. In a gerbil model of bilateral common carotid artery occlusion, administration of NO-711 (0.5-3 mg/kg, intraperitoneal) protected against ischemia-induced death of CA1 pyramidal neurons nih.govguidetopharmacology.org.
Studies on rat neocortical slices have shown that NO-711 hydrochloride potentiates the actions induced by 3-aminopropylphosphinic acid, a GABAB receptor agonist wikipedia.orgwikipedia.orgontosight.ai. This potentiation suggests that the low potency of 3-aminopropylphosphinic acid, when compared to baclofen, may be attributed to its uptake by NO-711-sensitive GABA transporters wikipedia.org.
In organotypic slice cultures of rat neocortex, NO-711 effectively depressed spontaneous recurrent network activity, characterized by network bursts and silent periods, even at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) for the depression of spontaneous multiunit firing rate was 42 nM, with activity depressed by over 80% at concentrations between 500-1000 nM wikipedia.orgfishersci.ptontosight.ai. This effect is primarily attributed to an enhancement of phasic GABAergic inhibition, leading to a drastic shortening of network bursts and a slower decay of phasic GABAergic currents wikipedia.orgfishersci.pt.
Dentate Gyrus: As noted, NO-711 significantly increases tonic GABA current in dentate granule cells mims.comiiab.mectdbase.orgnih.gov. In wild-type mice, NO-711 caused concentration-dependent increases in the holding current in dentate gyrus granule cells mims.com.
Brain Stem (Nucleus Ambiguus): In brain stem parasympathetic cardiac neurons, NO-711 prolonged the decay time of inhibitory postsynaptic currents (IPSCs) but did not enhance the tonic current wikipedia.orgtocris.com. This observation suggests that the tonic current in these neurons might be mediated by constitutively active GABA channels or that the ambient GABA concentration is already saturating the extrasynaptic receptors, thus limiting further effects from GAT-1 inhibition wikipedia.orgtocris.com.
Lateral Habenula (LHb): In the lateral habenula, NO-711 increased GABA levels and the GABA/Glutamate ratio in both sham and lesioned rats. This increase in GABAergic tone was associated with a decrease in the mean firing rate of LHb neurons nih.gov.
Table 1: Impact of NO-711 Hydrochloride on GABA Uptake and Neuronal Activity
| Target/Effect | IC50/Effect Concentration (nM/µM) | Species/Tissue | Reference |
| Human GAT-1 (IC50) | 0.04 µM | In vitro | nih.govwikipedia.orgfishersci.ca |
| Rat GAT-1 (IC50) | 0.38 µM | In vitro | nih.govfishersci.ca |
| Rat brain synaptosomes ([3H]GABA uptake IC50) | 47 nM | In vitro | nih.govwikipedia.orgcenmed.comfishersci.ca |
| Neuronal GABA uptake ([3H]GABA uptake IC50) | 1238 nM (1.238 µM) | In vitro | nih.govwikipedia.orgcenmed.comfishersci.ca |
| Glial GABA uptake ([3H]GABA uptake IC50) | 636 nM (0.636 µM) | In vitro | nih.govwikipedia.orgcenmed.comfishersci.ca |
| Microglial cell Na+-dependent GABA uptake | 1 µM (reduces) | In vitro | nih.gov |
| Rat neocortex multiunit firing rate (IC50) | 42 nM | Organotypic slice cultures of rat neocortex | wikipedia.orgontosight.ai |
| Dentate granule cell tonic GABA current increase | 26 ± 4 pA (at 20 µM) | Control rats | nih.gov |
| Dentate granule cell tonic current density increase | 0.80 ± 0.13 pA/pF (at 20 µM) | Control rats | nih.gov |
While NO-711 hydrochloride is characterized by its high selectivity for GAT-1, demonstrating a lack of significant affinity for other neurotransmitter receptor binding sites, uptake sites, and ion channels in vitro wikipedia.orgcenmed.com, its primary action on the GABAergic system can lead to indirect influences on other neurotransmitter pathways. For instance, in the lateral habenula, the increase in GABA levels and the GABA/Glutamate ratio following NO-711 administration suggests an indirect impact on glutamatergic signaling by shifting the excitatory-inhibitory balance nih.gov. Furthermore, NO-711 has been shown to prevent amnesia induced by scopolamine (B1681570), an acetylcholine (B1216132) receptor antagonist nih.govguidetopharmacology.org. This cognition-enhancing effect implies a functional interaction or modulation of cholinergic pathways, likely as a downstream consequence of enhanced GABAergic inhibition.
Cellular and Subcellular Targets
The primary cellular and subcellular target of NO-711 hydrochloride is the GABA transporter 1 (GAT-1), a protein responsible for the reuptake of GABA from the extracellular space into neurons and glial cells.
NO-711 hydrochloride is a potent inhibitor of [3H]GABA uptake in both neuronal and glial elements, as well as in rat brain synaptosomes nih.govwikipedia.orgcenmed.comfishersci.ca. Specifically, it inhibits GABA uptake in rat brain synaptosomes with an IC50 of 47 nM, in neuronal elements with an IC50 of 1238 nM, and in glial elements with an IC50 of 636 nM nih.govwikipedia.orgcenmed.comfishersci.ca. This indicates its ability to modulate GABA concentrations in both neuronal and glial compartments. Additionally, NO-711 has been observed to significantly reduce Na+-dependent GABA uptake in microglial cells nih.gov.
The GAT-1 transporter, which is the molecular target of NO-711, is predominantly located in presynaptic GABAergic terminals. However, during the early postnatal development of the rat hippocampus, GAT-1 expression has also been observed in the somata of interneurons tocris.com. In the mouse neostriatum, GAT-1 plays a role in clearing GABA from the extracellular space and influences both phasic and tonic GABAergic inhibition of medium-sized striatal output neurons (SONs) nih.gov.
Advanced Research Methodologies and Translational Considerations
In vitro Electrophysiological Approaches
Whole-cell patch clamp recording is a fundamental electrophysiological technique utilized to investigate the influence of NO-711 hydrochloride on tonic GABAergic currents. This method allows for the direct measurement of currents flowing across the entire cell membrane of a single neuron, providing insight into the persistent, or "tonic," activation of extrasynaptic GABA-A receptors by ambient extracellular GABA. By inhibiting the GABA transporter 1 (GAT-1), NO-711 hydrochloride is hypothesized to increase the concentration of ambient GABA, thereby enhancing tonic inhibitory currents.
In studies utilizing hippocampal or cortical neurons, the application of NO-711 hydrochloride leads to a measurable outward shift in the baseline holding current when neurons are voltage-clamped. medchemexpress.com This shift is indicative of an enhanced tonic current mediated by GABA-A receptors. Research has demonstrated that the specific mGAT1 blocker NO-711 significantly increases this holding current, suggesting that the elimination of GAT-1 transport leads to an elevation in ambient GABA levels. medchemexpress.com Furthermore, investigations have explored the synergistic effects of blocking multiple GABA transporter subtypes. When NO-711 was co-applied with SNAP-5114, a blocker of GAT-3/4 transporters, the resulting increase in the holding current was greater than the sum of the effects of the individual blockers, suggesting a cooperative role of these transporters in regulating extracellular GABA. medchemexpress.com
In the retina, whole-cell recordings from ganglion cells and bipolar cells have shown that blocking GAT-1 with NO-711 enhances and prolongs GABA-A receptor-mediated currents. acs.org For example, in ganglion cells, NO-711 increased the charge transfer of GABA-elicited responses to 196 ± 24% of control. acs.org Similarly, at bipolar cell axon terminals, the charge transfer was enhanced to 314 ± 58% of control. acs.org These findings demonstrate that GAT-1 activity shapes the magnitude and duration of GABAergic signaling, which is revealed through whole-cell patch clamp analysis. In models of temporal lobe epilepsy, tonic GABA currents in dentate granule cells are significantly enhanced following status epilepticus, and these currents can be modulated by blocking plasma membrane GABA transport, the mechanism targeted by NO-711. nih.gov
| Cell Type | Preparation | Key Finding with NO-711 | Reference |
|---|---|---|---|
| Various Neurons | Brain Tissue Culture | Significantly increased holding current (tonic current). | medchemexpress.com |
| Retinal Ganglion Cells | Salamander Retinal Slices | Enhanced GABA-elicited charge transfer to 196 ± 24% of control. | acs.org |
| Retinal Bipolar Cells (Axon Terminals) | Salamander Retinal Slices | Enhanced GABA-elicited charge transfer to 314 ± 58% of control. | acs.org |
| Dentate Granule Cells (Epilepsy Model) | Rat Hippocampal Slices | Modulation of pathologically enhanced tonic currents by blocking GABA transport. | nih.gov |
The analysis of miniature inhibitory postsynaptic currents (mIPSCs) provides a powerful tool to dissect the presynaptic and postsynaptic effects of NO-711 hydrochloride. mIPSCs represent the postsynaptic response to the spontaneous, action potential-independent release of a single quantum of neurotransmitter (GABA) from a presynaptic terminal. By recording mIPSCs in the presence of tetrodotoxin (B1210768) (TTX), which blocks action potentials, researchers can isolate these quantal events.
Studies in hippocampal neurons have shown that application of NO-711 can reduce the median amplitude of mIPSCs. caymanchem.com One investigation reported a reduction of 14.9 ± 4%, suggesting a postsynaptic mechanism of action. caymanchem.com This reduction in amplitude is not typically accompanied by a change in mIPSC frequency, which would be expected if the compound were acting presynaptically to alter GABA release probability. acs.org The lack of effect on mIPSC frequency (85 ± 20% of control) alongside the reduction in amplitude points towards a postsynaptic locus of action. acs.orgcaymanchem.com
| Parameter | Effect of NO-711 | Observed Value / Change | Inferred Mechanism | Reference |
|---|---|---|---|---|
| mIPSC Amplitude | Reduction | Reduced by 14.9 ± 4% in hippocampal neurons. | Postsynaptic GABA-A receptor desensitization. | caymanchem.com |
| mIPSC Frequency | No significant change | 85 ± 20% of control in retinal ganglion cells. | Lack of presynaptic effect on GABA release probability. | acs.org |
| IPSC Amplitude | Reduction | Reduced to 51 ± 3% of control. | Accumulation of ambient GABA. | caymanchem.com |
| IPSC Reduction by NO-711 (in presence of SR95531) | Attenuation | Effect reduced from 44% to 23% reduction. | Competitive antagonism reduces receptor desensitization. | jneurosci.org |
In vivo Behavioral Paradigms
NO-711 hydrochloride, also referred to as NNC-711, has been extensively evaluated in various rodent models of epilepsy, where it demonstrates significant anticonvulsant properties. cornell.edu These models are crucial for assessing the potential therapeutic efficacy of compounds that, by inhibiting GAT-1, enhance GABAergic inhibition to counteract neuronal hyperexcitability.
In chemically induced seizure models, NNC-711 is a potent anticonvulsant. cornell.edu It effectively protects against seizures induced by pentylenetetrazole (PTZ), a GABA-A receptor antagonist, and methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), a benzodiazepine (B76468) inverse agonist. cornell.edu It is also effective in audiogenic seizure models, where seizures are triggered by a loud auditory stimulus. cornell.edu The potency of NNC-711 in these models is often quantified by the median effective dose (ED50), which represents the dose required to produce a protective effect in 50% of the animals tested. cornell.edu
In models of cortical epileptogenesis in immature rats, NNC-711 has been shown to suppress the spread of epileptic activity. nih.gov While it did not prevent the formation of epileptogenic foci induced by the local application of bicuculline (B1666979) methiodide, it significantly suppressed the transition from interictal focal activity to ictal seizures. nih.gov Furthermore, it shortened the duration of cortical epileptic afterdischarges induced by electrical stimulation. nih.gov These findings suggest that enhancing GABA levels via GAT-1 inhibition is particularly effective at containing seizure activity rather than preventing its initiation. nih.gov
| Animal Model | Seizure Induction Agent/Method | Seizure Type | ED50 (mg/kg, i.p.) | Reference |
|---|---|---|---|---|
| Mouse | DMCM | Clonic | 1.2 | cornell.edu |
| Mouse | Pentylenetetrazole (PTZ) | Tonic | 0.72 | cornell.edu |
| Mouse | Audiogenic | Clonic & Tonic | 0.23 | cornell.edu |
| Rat | Pentylenetetrazole (PTZ) | Tonic | 1.7 | cornell.edu |
| Immature Rat | Cortical Stimulation (8 Hz) | Afterdischarge Duration | Significantly shortened | nih.gov |
The role of GAT-1 inhibition in modulating pathological pain states has been investigated using NO-711 in rodent models of neuropathic and inflammatory pain. These studies aim to determine whether enhancing spinal GABAergic inhibition can alleviate the hypersensitivity characteristic of these conditions.
In models of neuropathic pain, NO-711 has demonstrated analgesic effects. In a rat model where neuropathic pain is induced by chronic constriction injury (CCI) of the sciatic nerve, intrathecal administration of NNC-711 was shown to decrease mechanical allodynia and thermal hyperalgesia. jneurosci.org Similarly, in a mouse model of paclitaxel-induced neuropathic pain (PINP), a common side effect of chemotherapy, systemic administration of NO-711 showed both preventative and therapeutic activity. peerj.comnih.gov Co-administration of NO-711 with paclitaxel (B517696) prevented the development of thermal hyperalgesia and cold allodynia. peerj.comnih.gov In animals with established PINP, NO-711 produced significant antihyperalgesic and antiallodynic effects. peerj.comnih.gov Research suggests that these effects are linked to the upregulation of GAT-1 expression in the spinal cord during neuropathic pain states, making it a viable therapeutic target. caymanchem.com
In models with an inflammatory component, such as post-incisional pain, spinal inhibition of GAT-1 with NO-711 has been shown to reduce mechanical hypersensitivity in the early phase after injury. researchgate.net Furthermore, electrophysiological studies on brain slices from rats with persistent inflammation induced by Complete Freund's Adjuvant (CFA) have utilized NO-711 to probe changes in tonic GABAergic currents in pain-modulating brain regions like the periaqueductal gray, linking the GAT-1 mechanism to central pain processing in inflammatory states. cornell.edu
| Pain Model | Animal | Key Finding with NO-711 | Reference |
|---|---|---|---|
| Chronic Constriction Injury (CCI) | Rat | Intrathecal administration decreased mechanical allodynia and thermal hyperalgesia. | jneurosci.org |
| Paclitaxel-Induced Neuropathic Pain (PINP) | Mouse | Systemic administration prevented development of thermal hyperalgesia and cold allodynia. | peerj.comnih.gov |
| Paclitaxel-Induced Neuropathic Pain (PINP) | Mouse | Systemic administration produced therapeutic antiallodynic and antihyperalgesic effects. | peerj.comnih.gov |
| Incisional (Post-Surgical) Pain | Rat | Spinal administration reduced mechanical hypersensitivity 4 hours post-injury. | researchgate.net |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Rat | Used to demonstrate enhancement of tonic GABA currents in brain slices from pain-induced animals. | cornell.edu |
The cognitive effects of enhancing GABAergic transmission with NO-711 (NNC-711) have been explored in behavioral paradigms designed to assess learning and memory in rodents, such as the passive avoidance task and the Morris water maze. These studies often investigate the compound's ability to reverse cognitive deficits induced by cholinergic antagonists like scopolamine (B1681570).
The passive avoidance task is a fear-motivated test that assesses learning and memory. In this paradigm, an animal learns to avoid an environment in which it previously received an aversive stimulus (e.g., a mild foot shock). In studies with rats, NNC-711 demonstrated a dose-dependent reversal of amnesia induced by scopolamine. This suggests that by increasing GABAergic tone, NNC-711 can counteract the memory impairment caused by cholinergic blockade.
The Morris water maze is a test of spatial learning and memory that requires an animal to find a hidden platform in a pool of opaque water, using distal visual cues for navigation. Administration of NNC-711 prior to training sessions in the water maze was found to significantly improve the performance of rats. This improvement in spatial learning indicates that modulating GABAergic systems via GAT-1 inhibition may have cognition-enhancing properties.
| Paradigm | Animal Model | Experimental Condition | Observed Effect of NO-711 (NNC-711) | Reference |
|---|---|---|---|---|
| Passive Avoidance | Rat | Scopolamine-induced amnesia | Dose-dependent reversal of amnesia. | |
| Morris Water Maze | Rat | Spatial learning training | Significantly improved performance. |
Neurochemical Analysis Techniques
The characterization of NO-711 hydrochloride's pharmacological profile relies on sophisticated neurochemical analysis techniques. These methods are essential for quantifying its potency and selectivity as a GABA uptake inhibitor.
A primary method for evaluating the efficacy of GAT-1 inhibitors is the measurement of GABA uptake in various experimental preparations. Synaptosomes, which are isolated nerve terminals, and cultured cell lines engineered to express specific GABA transporters are commonly used models. In these assays, the ability of a compound to inhibit the uptake of radiolabeled GABA is quantified, typically by determining the half-maximal inhibitory concentration (IC50).
Research has demonstrated that NO-711 (also known as NNC-711) effectively inhibits GABA uptake in different preparations. nih.gov Studies using synaptosomes, as well as cultured neurons and glial cells, have provided specific IC50 values that highlight its potent inhibitory activity. nih.gov Furthermore, experiments in stable cell lines expressing human GAT-1 have confirmed its high potency. ncats.io
| Preparation Type | Species/System | IC50 Value |
|---|---|---|
| Synaptosomes | Not Specified | 47 nM |
| Neuronal Culture | Not Specified | 1238 nM |
| Glial Culture | Not Specified | 636 nM |
| Stable Cell Line | Human GAT-1 | 40 nM (0.04 µM) |
Radioligand binding assays are crucial for determining the selectivity of a compound for its intended target over other receptors or transporters. nih.gov These assays measure how a non-labeled compound, such as NO-711, competes with a radiolabeled ligand for binding to a specific transporter subtype. nih.gov This technique is essential for ensuring that the pharmacological effects of the compound are due to its action on the target of interest and not due to off-target interactions.
Studies have shown that NO-711 is highly selective for the GAT-1 transporter. It exhibits significantly lower potency for other GABA transporter subtypes, such as GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). Furthermore, broader screening has indicated that NO-711 lacks significant affinity for a range of other neurotransmitter receptors and uptake sites, confirming its selective mechanism of action. nih.gov
| Transporter Subtype | IC50 Value (µM) |
|---|---|
| Human GAT-1 | 0.04 |
| Rat GAT-2 | 171 |
| Human GAT-3 | 1700 |
| Human BGT-1 | 622 |
Translational Research Implications
The potent and selective profile of NO-711 hydrochloride has prompted investigations into its potential applications in treating various central nervous system disorders.
The primary role of NO-711 is to increase the availability of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism underlies its potential therapeutic effects. Research has identified NO-711 as a potent anticonvulsant in rodent models of seizures. nih.gov
Beyond epilepsy, its potential extends to cognitive and neuroprotective domains. ncats.ioresearchgate.net Studies have shown that NO-711 can reverse amnesia induced by the acetylcholine (B1216132) receptor antagonist scopolamine in rats. researchgate.net It has also demonstrated cognition-enhancing effects in spatial learning tasks, such as the water maze, in both mature and aged rats. researchgate.net Additionally, research suggests a neuroprotective role, with NO-711 showing effectiveness in protecting against ischemia-induced neuronal death in gerbils. researchgate.net These findings highlight the potential of GAT-1 inhibitors for cognitive disorders. ncats.ioresearchgate.net
A critical aspect of translational research is defining the therapeutic window—the range in which a compound is effective without causing significant side effects. Preclinical studies with NO-711 in mice have identified potential dose-limiting side effects, which are primarily motor-related. At higher doses, NO-711 produced impairments in motor coordination and exploratory activity. nih.gov
Interestingly, research has shown that behavioral tolerance may develop to these motor-impairing side effects after acute pretreatment, while the anticonvulsant effects remain intact. nih.gov This suggests a potential widening of the therapeutic window over time. nih.gov Another consideration for GAT-1 inhibitors is sedation, which has been reported as a side effect for this class of compounds and may indicate potential hypnotic uses. nih.gov These findings are crucial for guiding further development and for managing the potential side effect profile of GAT-1 inhibitors in a clinical context.
Future Directions and Research Gaps in No 711 Hydrochloride Studies
Elucidation of Long-Term Effects and Chronic Administration Profiles
Current research on NO-711 hydrochloride has predominantly focused on its acute pharmacological effects. A significant gap exists in the understanding of its long-term impact following chronic administration. Preclinical studies have shown that after acute pretreatment with NO-711, tolerance develops to its motor-impairing side effects without a corresponding tolerance to its anticonvulsant effects nih.gov. This divergence highlights a complex adaptive response to sustained GAT-1 inhibition and underscores the necessity for comprehensive long-term studies.
Future research should aim to characterize the neuroadaptive changes resulting from chronic NO-711 exposure. Key questions that remain unanswered include:
Does chronic GAT-1 inhibition lead to compensatory alterations in the expression or function of GAT-1 itself?
Are there changes in the density or subunit composition of GABA receptors (GABA-A and GABA-B) to accommodate persistently elevated synaptic GABA levels?
Does the expression of other GABA transporters, such as GAT-3, change to compensate for the inhibition of GAT-1?
Investigating these questions will be crucial for predicting the long-term efficacy and potential for dependence or withdrawal phenomena. Studies involving chronic administration in animal models, followed by molecular and behavioral analysis, are needed to build a comprehensive profile of long-term GAT-1 inhibition.
Investigation into Novel Therapeutic Applications Beyond Current Scope
The established anticonvulsant, analgesic, and cognition-enhancing properties of NO-711 provide a strong foundation for exploring new therapeutic avenues nih.gov. The role of GABAergic dysregulation is implicated in a wide array of neurological and psychiatric disorders, suggesting that GAT-1 inhibition could have broader clinical utility.
Future research should systematically investigate the potential of NO-711 in treating conditions such as anxiety disorders, specific types of neuropathic pain, and cognitive deficits associated with schizophrenia cornell.edupatsnap.comresearchgate.net. The GABAergic system is a cornerstone in the pathophysiology of anxiety, and modulating it via GAT-1 inhibition could offer a different therapeutic approach compared to direct receptor agonists like benzodiazepines nih.govsquarespace.com. In neuropathic pain, where hyperexcitability of neurons is a key feature, enhancing GABAergic tone through NO-711 could prove beneficial cornell.edu. Furthermore, given the implication of dysfunctional GABAergic signaling in the cognitive impairments of schizophrenia, GAT-1 inhibitors warrant investigation as a potential adjunctive therapy patsnap.com.
| Potential Application | Underlying Rationale | Key Research Questions |
|---|---|---|
| Anxiety Disorders | Dysregulation of GABAergic signaling is a key factor in the pathophysiology of anxiety nih.govsquarespace.com. | Can NO-711 reduce anxiety-like behaviors in preclinical models? How does its efficacy compare to existing anxiolytics like benzodiazepines? |
| Neuropathic Pain | Enhancing GABAergic inhibition can counteract the neuronal hyperexcitability that characterizes neuropathic pain states cornell.edumdpi.com. | Is NO-711 effective in animal models of specific neuropathic pain conditions (e.g., diabetic neuropathy, chemotherapy-induced neuropathy)? |
| Cognitive Deficits in Schizophrenia | Impaired GABAergic transmission is thought to contribute to cognitive symptoms in schizophrenia patsnap.com. | Can NO-711 ameliorate cognitive deficits in relevant animal models of schizophrenia? |
Detailed Exploration of Specific GAT-1 Subtypes and Their Functional Roles
While the literature refers to GAT-1, encoded by the SLC6A1 gene, as the primary target of NO-711, the concept of distinct functional protein subtypes or isoforms of GAT-1 is not well established wikipedia.orgfrontiersin.org. A significant research gap exists in determining if such subtypes exist and what their functional significance might be. However, a more immediate and critical area of exploration is the differential role of GAT-1 based on its cellular localization—specifically, in presynaptic neurons versus astrocytes nih.govfrontiersin.orgresearchgate.net.
| Feature | Neuronal GAT-1 | Astrocytic GAT-1 |
|---|---|---|
| Primary Location | Presynaptic terminals of GABAergic neurons guidetopharmacology.org. | Distal astrocytic processes near synapses nih.govguidetopharmacology.org. |
| Primary Function | Reuptake of GABA for synaptic vesicle recycling wikipedia.org. | Clearance of GABA from the synaptic and extrasynaptic space; regulation of tonic inhibition nih.govfrontiersin.org. |
| Implication of Inhibition by NO-711 | Increased residence time of GABA in the synaptic cleft, enhancing phasic (synaptic) inhibition. | Increased ambient GABA levels, enhancing tonic (extrasynaptic) inhibition. |
Q & A
Q. What is the primary mechanism of action of NO-711 hydrochloride in modulating synaptic GABA levels?
NO-711 hydrochloride selectively inhibits the GABA transporter 1 (GAT-1), blocking presynaptic GABA reuptake and increasing extracellular GABA concentration. This enhances GABAergic synaptic transmission, as evidenced by its IC50 of 40 nM for human GAT-1 (hGAT-1) . Methodologically, GAT-1 inhibition can be validated using radiolabeled GABA uptake assays in transfected cell lines or brain slice preparations, with competitive inhibitors like tiagabine serving as positive controls.
Q. How can researchers design experiments to assess NO-711's effects on synaptic transmission?
Use in vitro electrophysiological recordings (e.g., whole-cell patch clamp) in brain slices or cultured neurons. Apply NO-711 in concentration gradients (e.g., 3–10 μM) to measure changes in miniature inhibitory postsynaptic currents (mIPSCs) or tonic GABA currents . Include controls such as picrotoxin (a GABAA receptor antagonist) to confirm GABAergic specificity. Data should quantify both current amplitude and frequency .
Q. What methodological considerations are critical for in vivo studies of NO-711's cognition-enhancing effects?
Administer NO-711 via intrathecal or systemic routes in rodent models, with doses typically ranging from 1–10 mg/kg. Behavioral assays like the Morris water maze or novel object recognition tests can evaluate cognitive enhancement. Pair these with EEG recordings to correlate changes in gamma oscillations or sleep architecture with cognitive outcomes . Ensure pharmacokinetic validation via blood-brain barrier (BBB) penetration assays, as NO-711 is BBB-permeable .
Advanced Research Questions
Q. How can researchers resolve contradictions in NO-711's reported effects across different neurological models (e.g., analgesia vs. respiratory network modulation)?
Contradictions may arise from model-specific GABAergic circuit dynamics. For example, NO-711 reduces apneas in MeCP2-deficient mice by enhancing GABAergic inhibition in respiratory networks , whereas its analgesic effects involve spinal GABAergic modulation . To address discrepancies, perform comparative studies using tissue-specific GAT-1 knockout (KO) models or region-selective drug delivery (e.g., intrathecal vs. intracerebroventricular). Include transcriptomic profiling to identify GABA receptor subunit expression differences (e.g., α4-containing GABAA receptors in thalamus vs. α1 in cortex) .
Q. What advanced techniques are recommended for studying NO-711's downstream molecular pathways?
Combine pharmacological interventions with molecular tools:
- qPCR/Western blot : Quantify GABA receptor subunit expression (e.g., α1, α4) or Fos protein activation in pain pathways .
- Optogenetics : Stimulate GABAergic interneurons in NO-711-treated animals to dissect circuit-specific effects.
- Microdialysis : Measure real-time GABA concentration changes in specific brain regions (e.g., hippocampus vs. spinal cord) .
Q. How should researchers optimize in vitro assays for screening NO-711 derivatives with improved GAT-1 selectivity?
Use high-throughput screening (HTS) platforms with hGAT-1-transfected HEK293 cells. Measure inhibition kinetics via fluorescence-based GABA uptake assays (e.g., using the substrate 4-aminobutyrate-2,6-dinitrophenyl). Validate selectivity against other GABA transporters (GAT-2, GAT-3, BGT-1) and monoamine transporters (e.g., SERT, NET) . Structural modeling (e.g., docking studies) can guide derivative design by targeting residues critical for GAT-1 binding .
Q. What strategies mitigate confounding factors when analyzing NO-711's anticonvulsant efficacy in rodent seizure models?
- Dose standardization : Pre-test NO-711 in acute models (e.g., pentylenetetrazole-induced seizures) to establish dose-response curves.
- EEG synchronization : Monitor seizure activity and spectral power changes to distinguish pro-convulsant vs. anticonvulsant effects.
- Pharmacokinetic controls : Measure plasma and brain concentrations post-administration to account for inter-individual variability .
Methodological Best Practices
Q. How should researchers validate NO-711's target specificity in complex systems?
- Use GAT-1 KO models to confirm on-target effects .
- Combine NO-711 with selective GABAA or GABAB receptor antagonists (e.g., bicuculline, phaclofen) to isolate transporter-mediated effects .
- Perform cross-inhibition studies with non-selective GABA uptake blockers (e.g., nipecotic acid) .
Q. What are the analytical standards for reporting NO-711 purity and stability in experimental formulations?
Q. How can researchers address discrepancies in NO-711's pharmacokinetic properties across studies?
- Standardize administration routes (e.g., intraperitoneal vs. intravenous) and use LC-MS/MS to quantify drug levels in plasma and brain homogenates .
- Account for species-specific metabolism by comparing rodent and human liver microsome stability profiles.
Data Presentation and Reproducibility
Q. What are the best practices for presenting electrophysiological data on NO-711's effects?
- Include raw traces (control vs. NO-711-treated) and normalized current-voltage (I-V) relationships .
- Report mIPSC kinetics (rise time, decay τ) and charge transfer (integrated area) to distinguish pre- vs. postsynaptic effects .
- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data inclusion .
Q. How can researchers ensure reproducibility in behavioral studies involving NO-711?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
